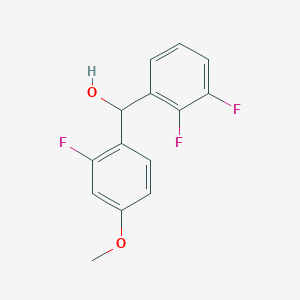

(2,3-Difluorophenyl)(2-fluoro-4-methoxyphenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

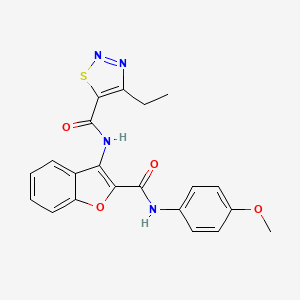

The compound (2,3-Difluorophenyl)(2-fluoro-4-methoxyphenyl)methanol is a multifunctional molecule that is presumed to contain multiple aromatic rings with fluorine and methoxy substituents, as well as a methanol group. This structure suggests potential for interesting chemical properties and reactivity due to the presence of electron-withdrawing fluorine atoms and electron-donating methoxy groups.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, related synthetic methods can be inferred. For instance, anodic oxidation in methanol has been used to introduce methoxy groups onto aromatic compounds, as seen in the electrosynthesis of a methoxylated product from 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide . This method could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds shows a tendency to form hydrogen bonds and exhibit certain crystal packing patterns. For example, (4-Methoxyphenyl)diphenylmethanol forms centrosymmetric tetramers through O-H…O hydrogen bonds, demonstrating the importance of hydrogen bonding in the solid-state structure of such molecules . This suggests that this compound may also exhibit interesting hydrogen bonding patterns that could influence its crystalline structure.

Chemical Reactions Analysis

The presence of fluorine atoms in aromatic compounds can significantly affect their reactivity. Fluorine is a strong electron-withdrawing group that can activate the aromatic ring towards nucleophilic substitution reactions. The methoxy group, on the other hand, is an electron-donating group that can have the opposite effect. The balance of these substituents in this compound would likely lead to a nuanced reactivity profile, potentially facilitating selective chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be speculated based on related compounds. For instance, the presence of fluorine is known to increase the stability and lipophilicity of organic molecules, which could affect the compound's solubility and boiling point . The methoxy and hydroxyl groups could contribute to solubility in polar solvents and participate in intermolecular hydrogen bonding, which might influence melting points and boiling points . The exact properties would depend on the precise molecular conformation and intermolecular interactions present in the compound's solid and liquid states.

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Fluorofunctionalization

A study by Kumar et al. (2013) explores the rapid fluorofunctionalization of alkenes using selectfluor™, showcasing the synthesis of α-fluorohydrins and α-fluoromethoxy compounds. This method, which involves microwave radiations, highlights the potential for synthesizing fluorinated compounds with structural similarities to (2,3-Difluorophenyl)(2-fluoro-4-methoxyphenyl)methanol, emphasizing the importance of fluorine in modifying chemical properties (Kumar, Singh, & Venugopalan, 2013).

Synthesis of Fluorinated Compounds

Woydziak et al. (2012) discuss the synthesis of fluorinated benzophenones and other fluorophores, which is relevant due to the fluorine content in this compound. The fluorination of these compounds enhances their photostability and spectroscopic properties, indicating the broader applications of fluorinated compounds in materials science (Woydziak, Fu, & Peterson, 2012).

Polymeric Materials

Kim et al. (2008) have synthesized new sulfonated poly(arylene ether sulfone) copolymers using fluorinated compounds, demonstrating their utility as polyelectrolyte membrane materials for fuel cells. The study underscores the role of fluorinated compounds in enhancing the properties of polymeric materials for energy applications (Kim, Robertson, & Guiver, 2008).

Enzymatic Synthesis of Polymeric Materials

Zaragoza-Gasca et al. (2011) report on the enzymatic synthesis of poly(4-fluoro-2-methoxyphenol), demonstrating its potential as a photoconductive material. This research highlights the intersection of enzymatic processes and fluorinated compounds in producing materials with electronic applications (Zaragoza-Gasca, Gimeno, Hernández, & Bárzana, 2011).

Eigenschaften

IUPAC Name |

(2,3-difluorophenyl)-(2-fluoro-4-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2/c1-19-8-5-6-9(12(16)7-8)14(18)10-3-2-4-11(15)13(10)17/h2-7,14,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILGUEVGBKZHIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=C(C(=CC=C2)F)F)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

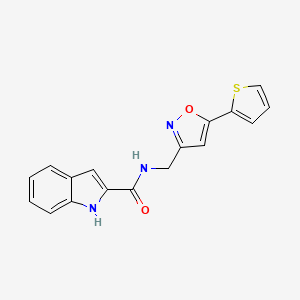

![N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2534384.png)

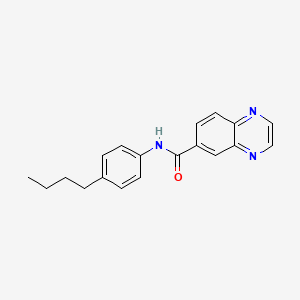

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2534385.png)

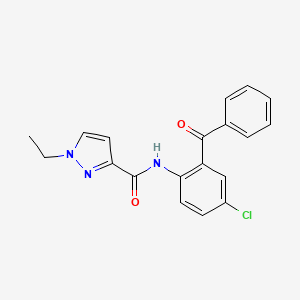

![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2534388.png)

![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)

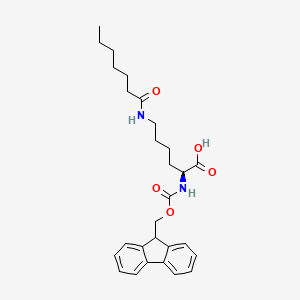

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)